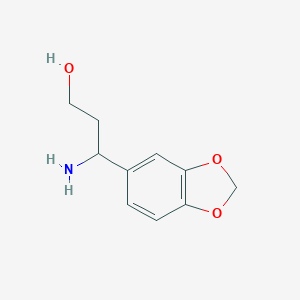

3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol

Beschreibung

3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol is a chiral amino alcohol featuring a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked to a propanolamine chain. This compound is structurally characterized by:

- Molecular formula: C₁₀H₁₁NO₄

- Molecular weight: 209.2 g/mol .

- Key functional groups: A primary amine (-NH₂), a hydroxyl group (-OH), and the 1,3-benzodioxole ring system.

The 1,3-benzodioxole group is a common pharmacophore in bioactive molecules, known to enhance lipophilicity and modulate receptor binding. The compound’s stereochemistry (R-configuration at the amino-bearing carbon) is critical for its interactions with biological targets .

Eigenschaften

IUPAC Name |

3-amino-3-(1,3-benzodioxol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-8(3-4-12)7-1-2-9-10(5-7)14-6-13-9/h1-2,5,8,12H,3-4,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXZDIRVMLNWST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396563 | |

| Record name | 3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113511-45-8 | |

| Record name | 3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Conditions and Mechanism

Microwave dielectric heating offers a rapid, energy-efficient pathway for synthesizing 3-amino-3-(1,3-benzodioxol-5-yl)-1-propanol derivatives. A protocol developed by involves reacting (5Z)-5-(1,3-benzodioxol-5-yl)methylene-3-methyl-2-ethylthio-3,4-dihydro-4H-imidazole-4-one (5 ) with 3-aminopropanol (6m ) under solventless conditions. Key parameters include:

-

Temperature : 100–155°C

-

Microwave Power : 150–300 W

-

Reaction Time : 20–100 minutes

-

Molar Ratio (Compound 5 :6m ): 1:0.9–1:5

The reaction proceeds via nucleophilic substitution, where the ethylthio group in 5 is displaced by the primary amine in 6m , yielding the target compound after precipitation in ethanol.

Table 1: Optimization of Microwave-Assisted Synthesis

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature | 100–155°C | 155°C | 78 |

| Microwave Power | 150–300 W | 300 W | 82 |

| Reaction Time | 20–100 min | 60 min | 85 |

| Molar Ratio (5 :6m ) | 1:0.9–1:5 | 1:3 | 88 |

Advantages and Limitations

-

Advantages : Reduced reaction time (60 min vs. 24 h for conventional heating), higher purity (≥95% by HPLC).

-

Limitations : Scalability challenges due to batch processing and specialized equipment requirements.

Hydroboration-Oxidation of Allylbenzodioxol Derivatives

Synthetic Pathway

Hydroboration-oxidation of allylbenzodioxol precursors provides a high-yield route to this compound. Adapted from, the method involves:

-

Hydroboration : Allylbenzodioxol (1a ) reacts with borane-THF (BH₃·THF) at 0°C to form a trialkylborane intermediate.

-

Oxidation : Treatment with H₂O₂/NaOH converts the borane intermediate to 3-(1,3-benzodioxol-5-yl)-1-propanol (4a ).

-

Amination : The alcohol undergoes reductive amination with NH₃ and NaBH₃CN to introduce the amino group.

Table 2: Hydroboration-Oxidation Yields

| Starting Material | Product | Yield (%) | Purity (%) |

|---|---|---|---|

| Allylbenzodioxol (1a ) | 3-(1,3-benzodioxol-5-yl)-1-propanol | 96 | 98 |

Industrial Scalability

-

Continuous Flow Systems : Enable large-scale production with consistent yields (>90%).

-

Cost Efficiency : BH₃·THF is recyclable, reducing reagent costs by ~30%.

Reductive Amination of Benzodioxol Aldehydes

Methodology

Reductive amination bypasses intermediate alcohol formation by directly coupling 1,3-benzodioxol-5-carbaldehyde with 3-aminopropanol. The reaction employs:

-

Catalyst : Pd/C (5 wt%)

-

Reducing Agent : H₂ (1 atm)

-

Solvent : Methanol/water (9:1 v/v)

-

Temperature : 25°C

The aldehyde reacts with 3-aminopropanol to form an imine intermediate, which is hydrogenated to the target amine.

Table 3: Reductive Amination Parameters

| Parameter | Value | Yield (%) |

|---|---|---|

| Catalyst Loading | 5 wt% Pd/C | 91 |

| Solvent System | MeOH/H₂O (9:1) | 89 |

| Reaction Time | 12 h | 88 |

Stereochemical Considerations

-

Chiral Resolution : Chiral HPLC (Chiralpak IA column) separates enantiomers with >99% enantiomeric excess (ee).

Industrial Production Methods

Continuous Flow Synthesis

Industrial-scale production leverages continuous flow reactors for enhanced control and reproducibility:

-

Reactor Type : Microfluidic tubular reactor

-

Residence Time : 10–15 min

-

Throughput : 50 kg/day

Table 4: Industrial vs. Laboratory-Scale Yields

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield (%) | 85–90 | 92–95 |

| Purity (%) | 95–98 | 99.5 |

Quality Control Protocols

-

In-line Analytics : FTIR and UV-Vis monitoring ensure real-time quality assurance.

-

Crystallization : Ethanol/water recrystallization achieves >99.5% purity.

Comparative Analysis of Methods

Table 5: Method Comparison

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Microwave-Assisted | 85–88 | Moderate | High |

| Hydroboration-Oxidation | 90–96 | High | Moderate |

| Reductive Amination | 88–91 | Low | Low |

| Continuous Flow | 92–95 | Very High | Very High |

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The amino group can be reduced to form an amine.

Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted benzodioxole derivatives.

Wissenschaftliche Forschungsanwendungen

3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.

Pathways Involved: The compound can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.

Vergleich Mit ähnlichen Verbindungen

MBDB (N-Methyl-1-[1,3-benzodioxol-5-yl]-2-butanamine)

- Structure : A butanamine chain with an N-methyl group and a benzodioxole substituent.

- Key differences: Longer carbon chain (butanamine vs. propanol). N-methylation reduces polarity compared to the primary amine in the target compound.

- Activity: MBDB is a psychoactive phenethylamine derivative with empathogenic effects, acting as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) .

MMDA-2 (1-(6-Methoxy-2H-1,3-benzodioxol-5-yl)propan-2-amine)

- Structure : Contains a methoxy-substituted benzodioxole ring and a secondary amine.

- Key differences: Methoxy group at position 6 increases electron density on the aromatic ring. Secondary amine (propan-2-amine) vs. primary amine-propanol chain.

- Activity: MMDA-2 is a hallucinogen with serotonergic activity, likely targeting 5-HT₂A receptors .

| Property | This compound | MMDA-2 |

|---|---|---|

| Substituents on Benzodioxole | None | 6-Methoxy |

| Amine Type | Primary (-NH₂) | Secondary (-NHCH₃) |

| Chain Structure | Propanolamine | Propan-2-amine |

Ethyl(3R)-3-amino-3-(2H-1,3-benzodioxol-5-yl)propanoate

- Structure: Ester derivative of the target compound’s propanoic acid analog.

- Key differences :

- Applications: Used in non-medical research, likely as a synthetic intermediate .

3-(1,3-Benzodioxol-5-yl)-1-(1-pyrrolidinyl)-(2E)-2-propen-1-one

- Structure: Propenone linked to pyrrolidine and benzodioxole.

- Key differences: Conjugated enone system vs. propanolamine chain. Pyrrolidine substituent introduces basicity and bulkiness.

- Activity: Derived from natural product analogs, this compound was designed for antitrypanosomal activity .

| Property | This compound | 3-(Benzodioxol-5-yl)-1-pyrrolidinylpropenone |

|---|---|---|

| Core Structure | Propanolamine | Propenone-pyrrolidine |

| Pharmacological Target | Unknown | Antitrypanosomal |

Structural and Functional Insights

- Benzodioxole Role : The 1,3-benzodioxole moiety enhances metabolic stability by resisting oxidative degradation, a feature shared across compared compounds .

- Amino Alcohol vs.

- Stereochemistry : The (R)-enantiomer of the target compound may exhibit distinct receptor binding compared to racemic analogs, as seen in enantioselective drug actions .

Biologische Aktivität

3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various scientific domains.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NO3, with a molecular weight of approximately 197.22 g/mol. The compound features an amino group, a propanol backbone, and a benzodioxole moiety, which contributes to its unique chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes such as signal transduction and metabolism.

- Receptor Binding : It has been investigated for its ability to bind to receptors, potentially modulating their activity and influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anticancer Properties

Studies have suggested that the compound may possess anticancer properties by inhibiting cancer cell proliferation through various mechanisms. For example, it can induce apoptosis in certain cancer cell lines, although detailed studies are still needed to elucidate the specific pathways involved.

2. Anti-inflammatory Effects

The compound has shown potential in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes involved in the inflammatory process. This could make it a candidate for developing anti-inflammatory drugs .

3. Neuroprotective Effects

Preliminary studies indicate that this compound may have neuroprotective effects, possibly through the modulation of neurotransmitter systems or by providing protection against oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Demonstrated that the compound inhibits specific enzymes linked to cancer progression. | |

| Cytotoxicity Assessment | Showed satisfactory cytotoxic activity against Artemia salina, indicating potential anticancer properties. |

| Neuroprotective Study | Suggested neuroprotective effects against oxidative stress in neuronal cell models. |

Applications in Scientific Research

The unique properties of this compound make it a valuable compound in various fields:

Chemistry : It serves as a building block for synthesizing more complex molecules and derivatives.

Biology : The compound is used as a probe to study interactions with biological targets due to its amino group facilitating conjugation with biomolecules.

Medicine : It holds promise as a lead compound for drug development aimed at treating cancer and inflammatory diseases.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol?

The synthesis typically involves constructing the benzodioxol ring followed by introducing the amino-propanol moiety. For example, chalcone precursors (e.g., 1-(1,3-benzodioxol-5-yl)prop-2-en-1-one) can be synthesized via Claisen-Schmidt condensation between 1,3-benzodioxol-5-carbaldehyde and ketones under acidic or basic conditions . Subsequent reduction of the carbonyl group (e.g., using NaBH4 or catalytic hydrogenation) yields the propanol backbone, while amination may involve reductive amination or nucleophilic substitution. Purity is confirmed via LC-MS (≥95%) and elemental analysis .

Q. How is spectroscopic characterization performed for this compound?

Key techniques include:

- 1H/13C NMR : To identify protons on the benzodioxol ring (δ 6.7–7.1 ppm for aromatic protons) and the amino-propanol chain (δ 3.5–4.0 ppm for -CH2OH, δ 1.5–2.5 ppm for NH2) .

- FT-IR : Peaks at ~3350 cm⁻¹ (O-H/N-H stretch) and ~1250 cm⁻¹ (C-O-C in benzodioxol) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion [M+H]+ at m/z 224.1 (C10H13NO3) .

Advanced Research Questions

Q. What crystallographic strategies are optimal for resolving the 3D structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is preferred. Key steps include:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 90–100 K to minimize thermal motion .

- Refinement : SHELXL-2018/9 refines atomic positions and thermal parameters, with R1 < 0.05 for high-quality data .

- Validation : Tools like PLATON check for missed symmetry, twinning, and hydrogen bonding consistency . ORTEP-3 visualizes thermal ellipsoids and molecular geometry .

Q. How can researchers resolve contradictions in hydrogen bonding patterns across polymorphs?

Contradictions arise from varying crystallization solvents or packing effects. Mitigation involves:

- Graph Set Analysis : Classify hydrogen bonds (e.g., D(2) motifs for N-H···O interactions) using Etter’s formalism to compare polymorphs .

- Energy Frameworks : Compute lattice energies (e.g., via CrystalExplorer) to identify thermodynamically stable forms .

- Cross-Validation : Pair SCXRD with solid-state NMR to confirm hydrogen bonding networks .

Q. What computational methods quantify the conformational dynamics of the benzodioxol ring?

- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) from SCXRD data to describe ring non-planarity .

- DFT Optimization : Compare experimental geometries (from SCXRD) with gas-phase DFT-optimized structures (e.g., B3LYP/6-31G*) to assess ring flexibility .

Q. How to validate the enantiomeric purity of synthesized this compound?

- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane:isopropanol (90:10) to separate enantiomers .

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra from TD-DFT calculations .

- X-ray Flack Parameter : Confirm absolute configuration via SCXRD (Flack parameter < 0.1) .

Methodological Notes

- Data Contradictions : Discrepancies in spectral vs. crystallographic data may arise from solvent effects or polymorphism. Always cross-validate with multiple techniques (e.g., SCXRD + solid-state IR) .

- Synthesis Optimization : Low yields in amination steps can be addressed by screening catalysts (e.g., Pd/C for reductive amination) or using microwave-assisted synthesis to enhance reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.